molecular formula C48H69N13O11S2 B12387677 [Deamino-Pen1,Val4,D-Arg8]-vasopressin

[Deamino-Pen1,Val4,D-Arg8]-vasopressin

Cat. No.: B12387677
M. Wt: 1068.3 g/mol
InChI Key: CKIJDBDQGBFBFJ-KLMJERDXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

[Deamino-Pen1,Val4,D-Arg8]-vasopressin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities .

Scientific Research Applications

[Deamino-Pen1,Val4,D-Arg8]-vasopressin has several scientific research applications:

Mechanism of Action

[Deamino-Pen1,Val4,D-Arg8]-vasopressin exerts its effects by antagonizing the vasopressin receptors, specifically the V1 receptor. This antagonism leads to a decrease in vasopressin’s effects on water retention and blood pressure regulation. The compound’s molecular targets include the vasopressin receptors in the kidneys and blood vessels, where it inhibits the binding of endogenous arginine vasopressin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is unique due to its specific amino acid substitutions, which confer distinct biological activities and receptor binding properties. Its ability to act as a peptide antagonist of arginine vasopressin sets it apart from other analogs and non-peptide antagonists .

Properties

Molecular Formula

C48H69N13O11S2

Molecular Weight

1068.3 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)/t30-,31+,32+,33+,34+,35+,39+/m1/s1

InChI Key

CKIJDBDQGBFBFJ-KLMJERDXSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

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